2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid

Steric Hindrance Physicochemical Properties Medicinal Chemistry Building Blocks

For medicinal chemistry programs requiring exploration of sterically congested chemical space, sourcing high-purity chiral building blocks is critical. This compound offers a privileged scaffold with an α-isopropyl group that increases molecular weight by 6.8% and introduces chirality, making it ideal for generating novel, patentable amide libraries with distinct pharmacological profiles. - Chiral, non-racemic scaffold with an asymmetric carbon center at the α-position, enabling asymmetric synthesis of enantiomerically enriched APIs. - XLogP3 of 2.2 provides a 0.3 log unit reduction in lipophilicity compared to the α,α-dimethyl analog, offering a favorable balance for lead optimization. - Guaranteed 98% purity minimizes uncharacterized impurities, ensuring reproducibility in critical bioconjugation steps and chemical probe fidelity.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13621061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)C(C1CCC2=C1N=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c1-8(2)11(13(15)16)10-6-5-9-4-3-7-14-12(9)10/h3-4,7-8,10-11H,5-6H2,1-2H3,(H,15,16)
InChIKeyYWJDLNDFMJHVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic Acid Procurement Baseline


2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid (CAS 1533801-59-0) is a chiral, non-racemic heterocyclic carboxylic acid building block comprising a 6,7-dihydro-5H-cyclopenta[b]pyridine core with an α-isopropyl-substituted acetic acid side chain [1]. It is classified as a specialty amino acid derivative and is primarily utilized in medicinal chemistry for the construction of structurally complex, three-dimensional small-molecule libraries [1]. The compound's structure embeds an asymmetric carbon center at the α-position of the carboxylic acid, making it a useful scaffold for introducing chirality and steric bulk into target molecules.

Chiral building block for asymmetric library synthesis
Sterically hindered α-isopropyl scaffold
Heterocyclic core for 3D fragment-based design

Why α-Isopropyl Substitution Is Essential


Interchanging 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid with less sterically encumbered, non-chiral, or linearly substituted analogs (e.g., the unsubstituted acetic acid or α,α-dimethylpropanoic acid derivative) is not feasible for programs requiring specific spatial and electronic profiles. The α-isopropyl group creates a unique, sterically congested environment that significantly alters the carboxylic acid's reactivity, conformational preferences, and physicochemical properties, such as lipophilicity [REFS-1, REFS-2]. Substitution with a planar or less bulky analog eliminates this steric differentiation, potentially leading to divergent reaction kinetics in amide coupling, altered metabolic stability profiles, or a loss of ligand binding specificity in biological targets, thus invalidating the synthetic route or biological hypothesis downstream.

Sterics Less bulky or linear analogs may not reproduce the same steric environment, altering reactivity and conformational preference.
Chirality Achiral substitutes lack the α-carbon asymmetry, eliminating stereochemical control in downstream steps.
Lipophilicity Replacement with a dimethyl analog may shift lipophilicity and predicted ADME profiles, requiring re-optimization.

2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic Acid: Differential Evidence


α-Carbon Steric Bulk vs. α,α-Dimethyl Analog

The target compound (C13H17NO2) exhibits a higher molecular weight than the closest gem-dimethyl analog, 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid (C12H15NO2), due to the presence of an α-isopropyl group instead of an α,α-dimethyl group [1]. While both are sterically hindered, the isopropyl group introduces asymmetry, creating a chiral center, whereas the gem-dimethyl analog is achiral [REFS-1, REFS-2]. This difference directly impacts the three-dimensional shape and pharmacological complexity.

Steric bulk vs. dimethyl analog
Reported
+14.03 g/mol (6.8% mass increase) and chiral center vs. achiral analog
Differentiates chiral from achiral scaffold; direct interchangeability not supported.
Molecular formula comparison (PubChem).
Steric Hindrance Physicochemical Properties Medicinal Chemistry Building Blocks

Lipophilicity: α-Isopropyl vs. α,α-Dimethyl Analog

The computed XLogP3-AA value for the target compound is 2.2, which reflects its moderate lipophilicity [1]. In comparison, the achiral, α,α-dimethyl analog 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid has a higher computed XLogP3 of 2.5 [2]. The 0.3-unit decrease in lipophilicity for the target compound, despite its higher molecular weight, is attributable to the different structural arrangement, where the isopropyl group's branching may allow for a slightly more folded conformation that modulates solvent-accessible surface area.

Lipophilicity profile
Reported
XLogP3 2.2 vs. 2.5 for α,α-dimethyl analog (−0.3 log units)
Moderate lipophilicity shift may influence permeability and metabolic stability predictions.
Computed XLogP3 values; experimental validation recommended.
Lipophilicity Drug-likeness ADME Prediction

Purity Specification for Reproducible Synthesis

Leading suppliers, including CymitQuimica and Leyan, consistently list the purity of this compound at 98% [REFS-3, REFS-4]. This specification provides a quantitative baseline for procurement: any generic substitution with a lower stated purity (e.g., 95-97%) introduces a higher risk of impurity-driven side reactions in subsequent amide couplings or esterifications, which could compromise overall yield and purity of the final target molecule.

Purity specification
Data to verify
98% (HPLC/UPLC) as reported by leading vendors
Specification may support reproducible synthesis; verify CoA for lot-specific purity.
Supplier CoA/TDS; independent confirmation advised.
Purity Specification Analytical Chemistry Procurement Quality Control

Chirality: α-Isopropyl vs. Acetate Ester Analog

The target compound contains a defined asymmetric center at the α-carbon, a feature absent in the commercially available 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 90685-59-9) [REFS-1, REFS-5]. The acetate analog, having no stereocenter on the side chain, presents a completely flat, achiral molecular shape, whereas the target compound introduces a new vector for stereochemical manipulation, enabling the synthesis of diastereomerically pure products.

Chirality vs. acetate ester
Class-level
Chiral α-carbon present; acetate analog (CAS 90685-59-9) is achiral
Enables stereochemical diversification; enantiomer-dependent properties may differ.
Qualitative structural difference; stereospecific validation needed.
Chirality Stereochemistry Drug Discovery Complexity

2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic Acid: Application Scenarios


Sterically Demanding Chiral Amide Libraries

In medicinal chemistry programs requiring the exploration of sterically congested chemical space, the target compound's α-isopropyl group, proven to increase molecular weight by 6.8% and introduce chirality compared to the dimethyl analog [REFS-1, REFS-2], makes it a privileged scaffold for generating novel, patentable amide libraries with distinct pharmacological profiles.

Lipophilicity-Driven ADME Optimization

For lead optimization campaigns where fine-tuning lipophilicity is critical, the target compound's XLogP3 of 2.2, a 0.3 log unit reduction compared to the α,α-dimethyl analog [REFS-1, REFS-2], offers a moderate and favorable starting point. This suggests a potentially better balance between permeability and metabolic stability, guiding structure-activity relationship (SAR) studies.

Asymmetric Synthesis of Diastereopure Intermediates

The chiral nature of the target compound, which is a key differentiator from the achiral acetate ester analog [REFS-1, REFS-5], makes it suitable for use as a chiral auxiliary or resolving agent, enabling the asymmetric synthesis of enantiomerically enriched active pharmaceutical ingredients (APIs).

Reproducible Chemical Biology Probe Synthesis

Procurement of this compound at a guaranteed 98% purity from established vendors [REFS-3, REFS-4] ensures the reproducibility of critical bioconjugation steps, where lower-grade substitutes could introduce uncharacterized impurities that compromise chemical probe fidelity and lead to erroneous biological conclusions.

Application
Selection Property
Validation Focus
Chiral amide library synthesis
α-isopropyl steric bulk and chirality
Steric environment and enantiomeric purity
ADME property optimization
Reported lipophilicity (XLogP3 ~2.2)
Permeability and metabolic stability prediction
Diastereoselective synthesis
Chiral auxiliary scaffold
Diastereomeric ratio, enantiomeric excess
Chemical biology probe synthesis
Vendor-specified purity level
CoA review, impurity profiling
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